5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one
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Overview
Description
5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one: is a chemical compound with the molecular formula C13H13NO2S It is a derivative of pyridinone, characterized by the presence of a benzoyl group at the 5-position, an ethylsulfanyl group at the 6-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone derivatives, benzoyl chloride, and ethyl mercaptan.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and monitoring of reaction progress.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ethylsulfanyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, methyl iodide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfanyl group may play a role in enhancing the compound’s binding affinity and specificity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Benzoyl-6-ethylsulfanyl-1H-pyrimidine-2,4-dione: Similar structure but with a pyrimidine ring instead of a pyridinone ring.
5-Benzoyl-6-ethylthiouracil: Contains a thiouracil moiety instead of a pyridinone ring.
5-Benzoyl-1,3,6-Trimethyl-2,4(1H,3H)-Pyrimidinedione: Similar benzoyl substitution but with additional methyl groups and a pyrimidine ring.
Uniqueness
5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring. The combination of the benzoyl, ethylsulfanyl, and methyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
602309-16-0 |
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Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-benzoyl-6-ethylsulfanyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C15H15NO2S/c1-3-19-15-12(9-10-13(17)16(15)2)14(18)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI Key |
GIOJURSIADIYQY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=O)N1C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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